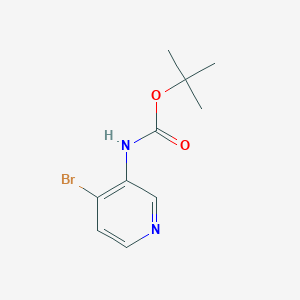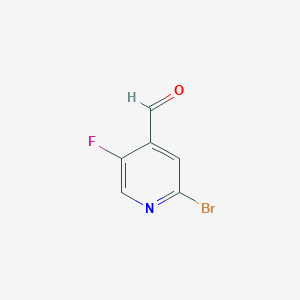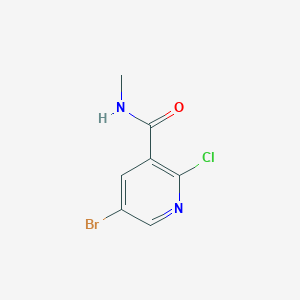
5-Boronopicolinic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 5-Boronopicolinic acid is sialic acids (also known as N-acetylneuraminic acid). Sialic acids are sugar residues that are intimately linked with tumor growth and cancer progression .
Mode of Action
this compound has the ability to reversibly interact with the diol groups found in sugars and glycoproteins . It demonstrates unusually high affinity and selectivity for sialic acids . This interaction strengthens under the weakly acidic pH conditions associated with a hypoxic tumoral microenvironment .
Biochemical Pathways
The interaction of this compound with sialic acids affects the biochemical pathways associated with tumor growth and cancer progression. Sialic acids, being the outermost residues in glycan structures, can mediate a wide variety of physiological and pathological cell processes .
Pharmacokinetics
Its ability to interact with cell surface sialic acids suggests it may have significant bioavailability .
Result of Action
The result of this compound’s action is its high ability to interact with cell surface sialic acids, which are overexpressed in tumor cells . This interaction is stronger than that of 3-propionamidophenylboronic acid, a structure that has been reported to be an efficient sialic acid binder .
Action Environment
The action of this compound is influenced by the environmental pH. Its interactions with sialic acids strengthen under the weakly acidic pH conditions associated with a hypoxic tumoral microenvironment . This suggests that the compound’s action, efficacy, and stability may be influenced by the acidity of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Boronopicolinic acid can be synthesized through several methods, including the reaction of picolinic acid with boronic acid derivatives under specific conditions. One common method involves the use of a boronic acid ester and a suitable catalyst to facilitate the formation of the boronic acid group at the 5-position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Boronopicolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the boronic acid group, which can participate in complexation and coordination with other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
5-Boronopicolinic acid has found applications in various scientific research areas, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its ability to bind to sialic acid on cell surfaces.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Propionamidophenylboronic acid
Phenylboronic acid
4-Hydroxyphenylboronic acid
2-Aminophenylboronic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5-boronopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-6(10)5-2-1-4(3-8-5)7(11)12/h1-3,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKWXZLQKGKCEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657193 | |
| Record name | 5-Boronopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-11-0 | |
| Record name | 5-Borono-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Boronopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Carboxypyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-boronopicolinic acid a promising tool for targeting cancer cells?
A: this compound exhibits a strong binding affinity for sialic acid (SA), a sugar molecule often overexpressed on the surface of cancer cells. [] This interaction is particularly enhanced in acidic environments, such as the tumor microenvironment. [] This pH-dependent binding makes 5-BPA a potentially valuable ligand for developing targeted cancer therapies, as it can selectively deliver drugs or imaging agents to tumor sites while minimizing off-target effects on healthy tissues. []
Q2: How does the structure of this compound contribute to its ability to separate glycoproteins?
A: this compound contains a boronic acid group that reversibly binds to the diol structures present in sugar chains. [] This interaction allows 5-BPA to selectively capture and separate glycoproteins based on differences in their sugar composition. For example, 5-BPA exhibits higher affinity for high-mannose type N-glycans compared to N-acetylneuraminic acid (Neu5Ac). [] This selectivity was demonstrated in the separation of fetuin and asialofetuin, with fetuin being retained longer due to the presence of Neu5Ac. []
Q3: Can this compound be used to capture and release sialoglycoproteins? What are the advantages of this approach?
A: Yes, this compound can be immobilized on magnetic particles to create a system for capturing and releasing sialoglycoproteins. [] When used in an acidic environment (pH 5.0), the 5-BPA-modified magnetic particles effectively captured fetuin, a model sialoglycoprotein. [] The bound fetuin was then easily released by switching to a neutral pH (pH 7.6). [] This capture-and-release process was repeatable, demonstrating the potential of this system for purifying and concentrating sialoglycoproteins. [] Furthermore, this approach could enhance the sensitivity of detection methods for sialic acid overexpression in biological samples, which is a potential biomarker for certain cancers. []
Q4: What are the potential benefits of using this compound compared to standard phenylboronic acid in drug delivery systems?
A: Research suggests that this compound exhibits a significantly higher binding affinity to sialic acid in acidic environments compared to standard phenylboronic acid. [] When incorporated into nanomedicines carrying platinum anticancer drugs, 5-BPA led to increased drug delivery within the acidic tumor microenvironment (pH 6.5) compared to phenylboronic acid. [] This enhanced tumor targeting resulted in more effective elimination of cancer stem cells, improved tumor growth suppression, and prolonged survival in mice models. [] These findings highlight the potential of utilizing structurally modified boronic acid derivatives like 5-BPA for developing more potent and targeted cancer therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)













